molecular formula C16H16N6O2S3 B2646238 3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-29-8

3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2646238
CAS No.: 392319-29-8
M. Wt: 420.52
InChI Key: ADLSYWBLSVBSND-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps. One common method starts with the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form the amide linkage.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in cell growth and proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential as a versatile compound in various scientific research applications .

Biological Activity

The compound 3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores its biological activity based on existing literature and research findings.

Structure and Properties

The compound features a complex structure that includes:

  • Thiadiazole Rings : Known for their pharmacological significance.
  • Benzamide Moiety : Enhances biological activity through various interactions.

The molecular formula is C15H18N4S3C_{15}H_{18}N_4S_3, with a molecular weight of approximately 366.52 g/mol.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives with thiadiazole rings showed effectiveness against various bacterial strains including E. coli and Staphylococcus aureus .
  • Compounds derived from 1,3,4-thiadiazole have shown zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and moderate antifungal activity against Candida albicans .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented:

  • Compounds containing the thiadiazole moiety have been linked to cytostatic effects in cancer cells. For example, derivatives have been synthesized that inhibit cell proliferation in various cancer lines .
  • The presence of substituents on the thiadiazole ring can enhance the anticancer activity by altering the compound's lipophilicity and interaction with cellular targets .

Anti-inflammatory Effects

1,3,4-thiadiazole derivatives have also been investigated for their anti-inflammatory properties:

  • Some studies reported that these compounds could inhibit inflammatory pathways and reduce cytokine production in vitro .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiadiazole derivatives:

  • Compound A (a similar thiadiazole derivative) exhibited a minimum inhibitory concentration (MIC) of 62.5 μg/mL against S. aureus, while the novel compound showed improved efficacy with an MIC of 31.25 μg/mL .

Evaluation of Anticancer Activity

A recent investigation into the anticancer potential revealed:

  • The compound demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than those observed for standard chemotherapeutics .

Research Findings Summary Table

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli, S. aureus ,
AnticancerCytotoxic effects on breast cancer cell lines ,
Anti-inflammatoryInhibition of cytokine production ,

Properties

IUPAC Name

3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S3/c1-8-4-5-11(6-9(8)2)13(24)18-15-21-22-16(27-15)25-7-12(23)17-14-20-19-10(3)26-14/h4-6H,7H2,1-3H3,(H,17,20,23)(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLSYWBLSVBSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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